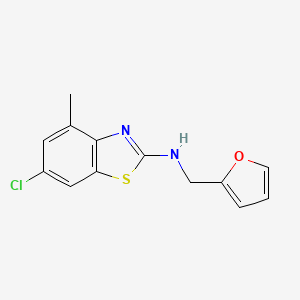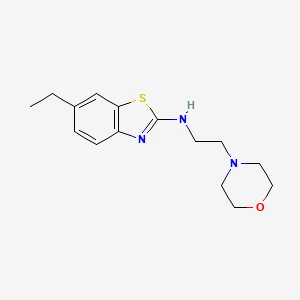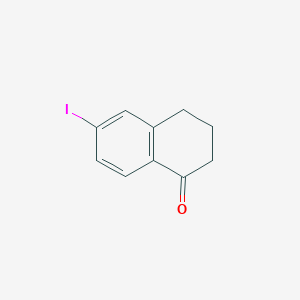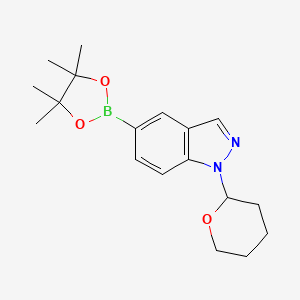![molecular formula C15H12Cl2O3 B1452022 2-[(3-クロロベンジル)オキシ]-3-メトキシベンゾイルクロリド CAS No. 1160250-15-6](/img/structure/B1452022.png)
2-[(3-クロロベンジル)オキシ]-3-メトキシベンゾイルクロリド
説明
The compound “2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O3 . It is related to the class of compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
科学的研究の応用
加水分解の強化
この化合物は、2-クロロベンザルクロリドの加水分解に使用されます。これは、産業における2-クロロベンザルデヒドの主要な製造方法です。 . この方法の従来の反応器技術と反応プロセスは未発達であり、加水分解プロセス中の効率が低いことが原因です。 . この化合物は、工業生産で使用される加水分解反応器を強化するために使用されてきました。 .
シミュレーションと分析
この化合物は、シミュレーションと分析で使用され、反応器内での液滴の分散特性を調査してきました。 . 分散相液滴の粒度分布とサウター平均径 (D 32) を使用して、分散効果を特徴付けました。 .
物質移動の強化
この化合物は、加水分解反応系における物質移動の強化を実現するために使用されてきました。 . 3枚羽根後傾羽根インペラーシステム内の微小液滴の数は著しく増加し、液滴サイズ分布幅は大幅に減少しました。 .
ラボ規模の加水分解
この化合物は、2-クロロベンザルクロリドのラボ規模の加水分解で使用されてきました。 . 2-クロロベンザルクロリドのラボ規模の加水分解の最適条件は、単因子試験と直交実験による最適化によって決定されます。 .
工業規模の加水分解
この化合物は、2-クロロベンザルクロリドの工業規模の加水分解で使用されてきました。 . ラボ規模の最適な技術的解決策を適用した後、2-クロロベンザルクロリドの工業規模の加水分解の効果が調査されました。 .
抗炎症作用と鎮痛作用
2-((3 (クロロメチル)ベンゾイル)オキシ)安息香酸 (3-CH2Cl) という新しいサリチル酸誘導体が、ASA の代替化合物の可能性として導入されました。 . COX-2 特異性、毒性プロファイル、鎮痛、抗炎症、抗血小板作用に関する予備的な評価の結果、3-CH2Cl は「新しい」薬剤開発に有望な化合物となっています。 .
心臓白血球濃度の減少
この化合物は、心臓白血球濃度を低下させることが観察されています。 . これは、免疫応答が過剰に活発になっている状態において、潜在的に有益な可能性があります。
肝細胞損傷の軽減
この化合物は、肝細胞損傷を軽減することが観察されています。 . これは、肝臓の損傷や疾患がある状態において、潜在的に有益な可能性があります。
作用機序
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions . Its reactivity may also be affected by the presence of other substances in the environment .
生化学分析
Biochemical Properties
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt normal cellular communication, leading to altered cellular functions. Additionally, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can bind to DNA, causing changes in gene expression and potentially leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. Additionally, transport proteins, such as P-glycoprotein, can influence the compound’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an important determinant of its activity and function. This compound has been observed to localize primarily within the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence cellular processes. The presence of targeting signals and post-translational modifications may further direct the compound to specific subcellular compartments, affecting its biological activity .
特性
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCNRXYGWIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




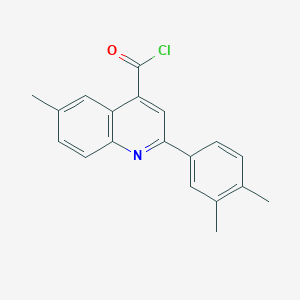
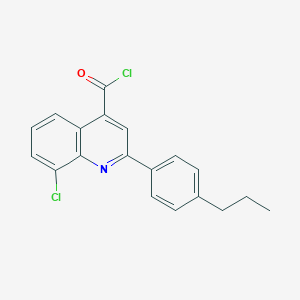

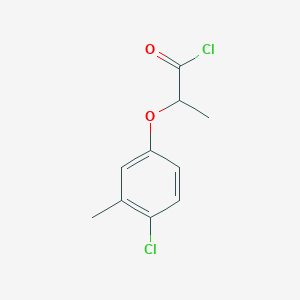
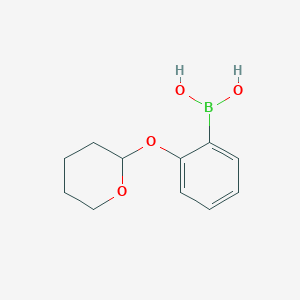
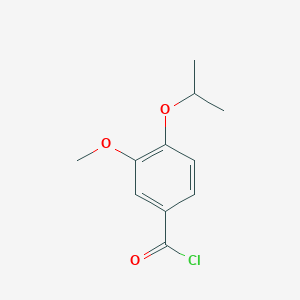
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
